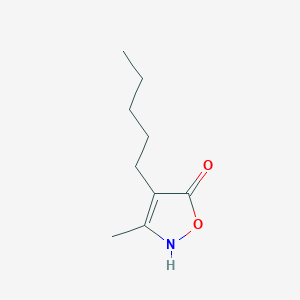

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives often involves selective acylation at the 3-position, demonstrating the flexibility of indoles to undergo various chemical modifications. For instance, indoles can be selectively acylated at the 3-position in high yields using acyl chlorides in the presence of diethylaluminum chloride or dimethylaluminum chloride, under mild conditions without NH protection (Okauchi et al., 2000). Additionally, the synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives starting from 3-silyloxy-2-methylindoles via deprotection and in situ aminoalkylation has been described, highlighting the synthetic versatility of indole derivatives (Alex et al., 2008).

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular structures due to the ease with which they can be functionalized. The synthesis of furo[indole] derivatives demonstrates the chemical creativity available, showcasing the formation of complex structures via intramolecular cyclization and formylation (Grinev et al., 1977). Multicomponent reactions involving indole, ethyl glyoxylate, and anilines catalyzed by scandium triflate further illustrate the structural diversity achievable, leading to novel aza-Diels–Alder adducts (Desimoni et al., 2009).

Chemical Reactions and Properties

Indole derivatives participate in a wide array of chemical reactions, reflecting their diverse chemical properties. The use of palladium-catalyzed reactions for the synthesis and functionalization of indoles has been extensively studied, enabling the development of numerous biologically active compounds and highlighting the indole nucleus's pivotal role in organic synthesis (Cacchi & Fabrizi, 2005). Moreover, the capability of N,N-diethyl-1-tosyl-3-indoleglyoxylamide to act as a dienophile in Diels-Alder reactions underlines the reactivity and versatility of indole derivatives (Biolatto et al., 2000).

未来方向

属性

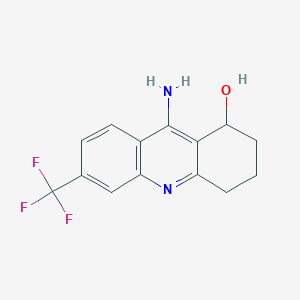

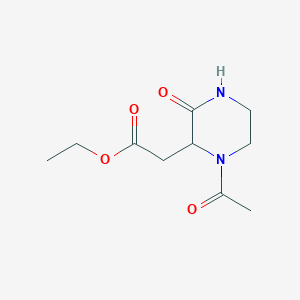

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 |

Source

|

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

CAS RN |

101586-49-6 |

Source

|

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)